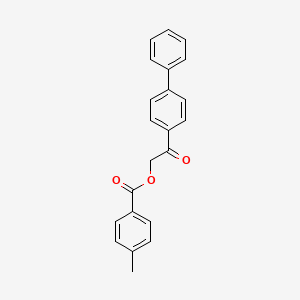
2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate is an organic compound that features a biphenyl group attached to an oxoethyl group, which is further connected to a 4-methylbenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate typically involves a multistep process. One common method includes the Friedel-Crafts acylation reaction, where biphenyl is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This is followed by esterification with 4-methylbenzoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxoethyl and 4-methylbenzoate groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Biphenyl-4-yl)benzo[d]oxazole: Similar structure but with an oxazole ring instead of the oxoethyl group.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a biphenyl group but with different substituents and functional groups.
Uniqueness
2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate is unique due to its combination of biphenyl and 4-methylbenzoate moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
4347-74-4 |
|---|---|
Formule moléculaire |
C22H18O3 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-methylbenzoate |
InChI |
InChI=1S/C22H18O3/c1-16-7-9-20(10-8-16)22(24)25-15-21(23)19-13-11-18(12-14-19)17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
Clé InChI |
DRHQPWCFQNRQFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


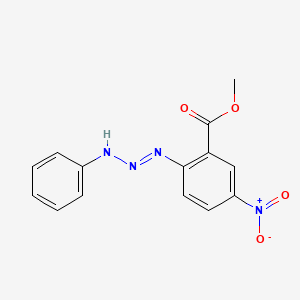
![3-[(1Z,3R,9Z,13Z,19Z,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B14008754.png)
![ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate](/img/structure/B14008755.png)
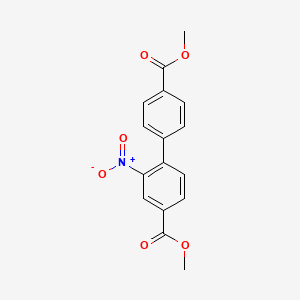
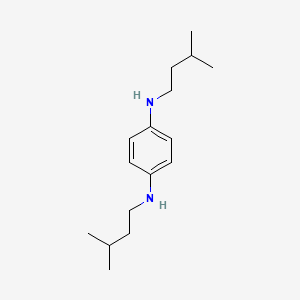

![Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride](/img/structure/B14008771.png)
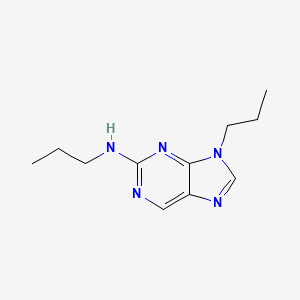
![4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine](/img/structure/B14008778.png)
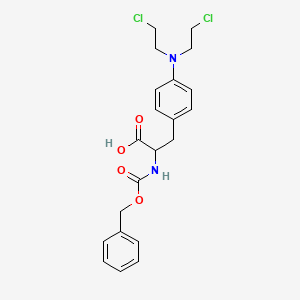
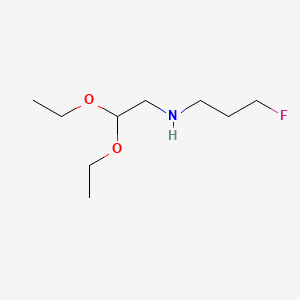
![[Bis(ethylsulfonyl)methyl]benzene](/img/structure/B14008801.png)

![N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide](/img/structure/B14008805.png)
